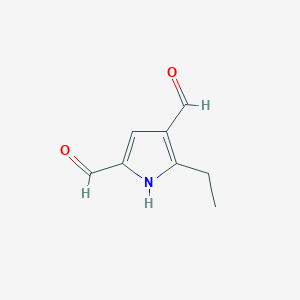
5-ethyl-1H-pyrrole-2,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C8H9NO2. This compound features a pyrrole ring substituted with an ethyl group at the 5-position and aldehyde groups at the 2- and 4-positions. Pyrrole derivatives are known for their biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1H-pyrrole-2,4-dicarbaldehyde can be achieved through various synthetic routes. One common method involves the Knorr pyrrole synthesis, which typically starts with the condensation of an α-amino ketone with a β-dicarbonyl compound. The reaction conditions often include acidic or basic catalysts and elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group and aldehyde groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 5-ethyl-1H-pyrrole-2,4-dicarboxylic acid
Reduction: 5-ethyl-1H-pyrrole-2,4-dimethanol
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学的研究の応用
5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-ethyl-1H-pyrrole-2,4-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its biological activities, including antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
- 5-Ethyl-1H-pyrrole-2-carbaldehyde
- 3,5-Dimethylpyrrole-2-carboxaldehyde
- 1-Phenyl-1H-pyrrole-2-carbaldehyde
Uniqueness
5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde is unique due to the presence of two aldehyde groups at the 2- and 4-positions, which confer distinct reactivity and potential for forming various derivatives. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
5-ethyl-1H-pyrrole-2,4-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-2-8-6(4-10)3-7(5-11)9-8/h3-5,9H,2H2,1H3 |
InChIキー |
KJZYYTWQQSRUPC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(N1)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


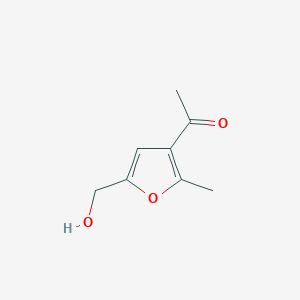
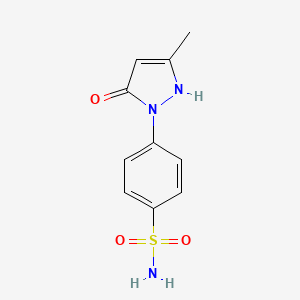
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)

![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)



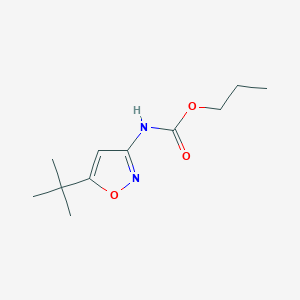
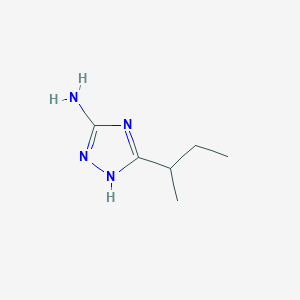
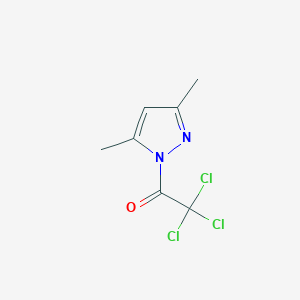
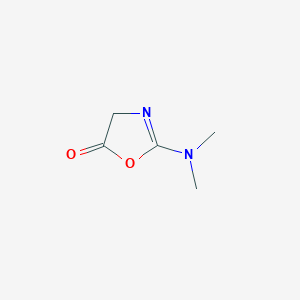

![(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine](/img/structure/B15208617.png)
